B-I09 - 1607803-67-7

B-I09

Catalog Number: EVT-261849
CAS Number: 1607803-67-7
Molecular Formula: C16H17NO5
Molecular Weight: 303.314
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

B-I09 is a potent and selective inhibitor of the enzyme inositol-requiring enzyme-1α (IRE-1) RNase activity. [, , ] It is a tricyclic chromenone-based inhibitor that functions as a prodrug. [, ] B-I09 specifically targets the IRE-1/XBP-1 pathway within the endoplasmic reticulum (ER) stress response. [, , ] This pathway plays a critical role in the survival and proliferation of various cancers, including B-cell leukemia, lymphoma, and multiple myeloma. [, , ]

Chemical Reactions Analysis

While specific chemical reaction details for B-I09 were not outlined, research highlights its activation mechanism involves the decomposition of its 1,3-dioxane acetal protecting group to reveal an active aldehyde. [] This decomposition can be triggered by specific stimuli, such as reactive oxygen species (ROS), enabling targeted delivery. []

Mechanism of Action

B-I09 inhibits the RNase activity of IRE-1, preventing the splicing of XBP-1 mRNA and subsequently suppressing the production of the functional XBP-1s transcription factor. [, , , ] This disruption of the IRE-1/XBP-1 pathway leads to:

  • Compromised BCR signaling: Inhibiting XBP-1s compromises B-cell receptor (BCR) signaling, a crucial survival pathway for B-cell malignancies. [, ]
  • Induction of Apoptosis: By disrupting ER stress response and BCR signaling, B-I09 induces apoptosis (programmed cell death) in various cancer cell lines, including B-cell leukemia, lymphoma, and multiple myeloma. [, ]
  • Suppression of Chronic GvHD: B-I09 reduces the severity of chronic Graft-versus-Host Disease (cGvHD) in mouse models by impairing B-cell function and reducing pathogenic T-cell responses. [, ]
Applications
  • Cancer Research: B-I09 shows promise as a potential therapeutic agent for B-cell malignancies by selectively targeting the IRE-1/XBP-1 pathway and inducing apoptosis in cancer cells. [, , ]
  • Chronic GvHD Treatment: Research highlights the potential of B-I09 as a prophylactic treatment for cGvHD by suppressing the IRE-1/XBP-1 pathway and mitigating the disease's severity in mouse models. [, ]
  • Immunology Research: Studies utilizing B-I09 have shed light on the intricate role of the IRE-1/XBP-1 pathway in B-cell function, immune responses, and the development of cGvHD. [, , ]

Real-World Examples:

  • Studies have shown synergistic effects when B-I09 is combined with other cancer therapies, such as ibrutinib (a BTK inhibitor) or inhibitors of the PI3K/AKT pathway, highlighting its potential in combination therapies. [, ]
  • Research in mouse models demonstrates that B-I09 effectively suppresses tumor growth in ARID1A-mutant ovarian cancers, both alone and in combination with HDAC6 inhibition. []
Future Directions
  • Investigating IRE-1 Phosphorylation: Further research into the role of specific serine phosphorylation of IRE-1 in regulating RIDD and its implications for B-I09 activity. []

D-F07

Compound Description: D-F07 is a tricyclic chromenone-based inhibitor, similar to B-I09, that targets the IRE-1/XBP-1s pathway. Like B-I09, D-F07 is a prodrug containing an aldehyde-masking group. This design allows for strong fluorescence emission, enabling tracking within cells. []

Relevance: D-F07 is structurally related to B-I09 and exhibits a similar mechanism of action, potently suppressing XBP-1s expression in multiple myeloma cells. Both compounds have shown synergistic cytotoxic effects against multiple myeloma, chronic lymphocytic leukemia, and mantle cell lymphoma when combined with PI3K/AKT pathway inhibitors. [] Research suggests that modifications to the salicylaldehyde hydroxy group can fine-tune the stability of the 1,3-dioxane prodrug, potentially leading to stimuli-responsive activities and improved tumor targeting. []

PC-D-F07

Compound Description: PC-D-F07 is a photocaged derivative of D-F07. It incorporates a photolabile structural cage on the hydroxy group of D-F07, enhancing the stability of the 1,3-dioxane acetal protecting group. This modification allows for specific stimulus-mediated control over the inhibitory activity of the compound. []

Relevance: PC-D-F07 is structurally related to both B-I09 and D-F07, belonging to the same class of tricyclic chromenone-based IRE-1 inhibitors. The photocaging strategy employed in PC-D-F07 demonstrates the potential for developing stimuli-responsive prodrugs based on the core structure of B-I09 and D-F07. [] Upon photoactivation, PC-D-F07 releases D-F07, subsequently inhibiting IRE-1 RNase activity. []

BC-B-I09

Compound Description: BC-B-I09 is a derivative of B-I09 modified to incorporate a reactive oxygen species (ROS)-sensitive boronate cage group. This modification aims to achieve stimuli-responsive activity and enhance tumor-targeting efficiency, capitalizing on the elevated ROS levels in cancerous B cells compared to normal B cells. []

Relevance: BC-B-I09 is structurally related to B-I09 and shares its target, the IRE-1/XBP-1s pathway. The addition of the ROS-sensitive boronate cage demonstrates a strategy for improving the specificity and efficacy of B-I09 by leveraging the unique characteristics of the tumor microenvironment. []

BC-D-F07

Compound Description: BC-D-F07 is a derivative of D-F07 modified with a reactive oxygen species (ROS)-sensitive boronate cage group, similar to BC-B-I09. This design aims to achieve stimuli-responsive activity and improved tumor targeting by exploiting the higher ROS levels in cancerous B cells compared to normal B cells. []

Relevance: BC-D-F07 is structurally related to both B-I09 and D-F07, and utilizes the same ROS-sensitive boronate cage strategy for potential improvements in tumor targeting and therapeutic index. [] Studies indicate a potential synergistic effect when combining these boronate caged compounds with Auranofin, a thioredoxin reductase inhibitor, leading to enhanced cancer cell death. []

TC-D-F07

Compound Description: TC-D-F07 is another prodrug derivative of D-F07. It incorporates a thiol-reactive dinitrobenzenesulfonyl (Dns) cage onto the hydroxy group of D-F07, aiming to achieve stimuli-mediated control of its inhibitory activity. This modification allows TC-D-F07 to be activated by intracellular thiols, which are typically elevated in cancerous B cells. []

Properties

CAS Number

1607803-67-7

Product Name

7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one

IUPAC Name

7-(1,3-dioxan-2-yl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one

Molecular Formula

C16H17NO5

Molecular Weight

303.314

InChI

InChI=1S/C16H17NO5/c18-12-3-2-10-9-4-5-17-8-11(9)15(19)22-14(10)13(12)16-20-6-1-7-21-16/h2-3,16-18H,1,4-8H2

InChI Key

UYYMWNUDIOPESF-UHFFFAOYSA-N

SMILES

C1COC(OC1)C2=C(C=CC3=C2OC(=O)C4=C3CCNC4)O

Solubility

Soluble in DMSO

Synonyms

B-I09

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.